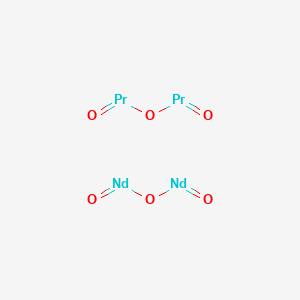
POTASSIUM CETYL PHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Potassium phosphates, including compounds similar to Potassium Cetyl Phosphate, are synthesized through various chemical reactions. For example, potassium phosphate can catalyze the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide, indicating the reactive versatility of potassium phosphates in synthetic chemistry (Ue Ryung Seo & Y. Chung, 2017).
Molecular Structure Analysis
The molecular structure of potassium phosphates can be complex and varied. For instance, potassium titanyl phosphate (KTP) is known for its nonlinear optical behavior and complex high-temperature chemistry, which dramatically affects its properties (M. Hagerman & K. Poeppelmeier, 1995). This suggests that the molecular structure of Potassium Cetyl Phosphate could also exhibit unique characteristics pertinent to its applications.
Chemical Reactions and Properties
Potassium phosphates engage in a variety of chemical reactions. For example, they are used in the hydrothermal synthesis of vanadium(III) phosphate compounds, illustrating the reactivity of potassium phosphates in creating complex inorganic structures (R. Haushalter et al., 1993). This reactivity could be relevant to understanding the chemical behaviors of Potassium Cetyl Phosphate.
Physical Properties Analysis
The physical properties of potassium phosphate compounds, such as potassium dihydrogen phosphate (KDP), are significant in various applications. KDP, for example, is notable for its nonlinear optical material properties, which are crucial in electro-optic switches and laser spectroscopy (Shengyao Yang et al., 2021). Such insights can provide a basis for understanding the physical properties of Potassium Cetyl Phosphate.
Chemical Properties Analysis
The chemical properties of potassium phosphate compounds can be diverse. For instance, the synthesis and leachability study of a potassium cesium iron zirconium phosphate compound highlights the stability and chemical behavior of such compounds in different environments (Sathasivam Pratheep Kumar & B. Gopal, 2014). This information can be instrumental in understanding the chemical properties and stability of Potassium Cetyl Phosphate.
Wissenschaftliche Forschungsanwendungen
Overview of Potassium in Agriculture
Research highlights the future needs for potassium (K) in agriculture, emphasizing its role in soil health, plant physiology, and nutrition. Future research directions include understanding potassium's availability in soils, its interaction with plant roots, and its role in stress situations such as diseases, pests, and abiotic stresses like drought and salinity. This underscores the importance of potassium in enhancing crop quality and stress tolerance, suggesting its application should be optimized in agricultural practices for better crop yield and quality (Römheld & Kirkby, 2010).
Environmental Risks of Phosphate Fertilizers
The application of phosphate fertilizers, which may contain trace elements like arsenic, cadmium, and lead, poses potential environmental risks. These elements can accumulate in soils and enter the food chain, emphasizing the need for sustainable fertilizer practices and the exploration of alternative nutrient sources to mitigate these environmental risks (Jiao, Chen, Chang, & Page, 2012).
Potassium-Titanyl-Phosphate (KTP) Laser Applications
KTP laser technology has proven effective for multiple medical applications, such as treating vascular lesions and skin rejuvenation. Its green light, absorbed by melanin and oxyhemoglobin, highlights the versatility of KTP lasers in medical treatments, offering a less invasive alternative to traditional procedures (Green, Serowka, Saedi, & Kaufman, 2014).
Potassium in Root Growth and Development
Potassium plays a crucial role in root growth and development, influencing root system architecture, cell functions, and plant responses to K+ shortage. This emphasizes the need for optimizing potassium use in agriculture to enhance plant growth and stress tolerance, highlighting the potential of selecting K+ efficient plants for sustainable agriculture (Šustr, Soukup, & Tylová, 2019).
Advances in Potassium Salts from Potassic Rocks
Research on clean utilization of potassic rocks highlights the potential of hydrothermal treatments for producing potassium salts, such as potassium nitrate and sulphate. This approach offers a sustainable alternative to conventional potassium fertilizers, reducing the environmental impact and enhancing the efficiency of potassium resource use in agriculture (Hongwen et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Potassium Cetyl Phosphate is a cost-effective ingredient and, even when used at low dose rates, delivers powerful stabilization for high loads of emollients, UV filters, and pigments . It is expected to find increasing use in a variety of cosmetic and skincare products due to its excellent emulsifying and skin-friendly properties .
Eigenschaften
CAS-Nummer |
17026-85-6 |
|---|---|
Produktname |
POTASSIUM CETYL PHOSPHATE |
Molekularformel |
C16H33K2O4P |
Molekulargewicht |
398.601181 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)






![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
